molecular formula C22H28O4 B13764730 16-Methylhydroxyepoxyprogesterone

16-Methylhydroxyepoxyprogesterone

Cat. No.: B13764730
M. Wt: 356.5 g/mol
InChI Key: JGIRPEXTUMTWKF-VIIFLRGSSA-N
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Description

Contextualization of Steroid Derivatives in Chemical Biology Research

Steroid derivatives are indispensable tools in chemical biology and medicinal chemistry. nih.gov The natural steroid scaffold provides a privileged starting point for the synthesis of novel compounds with tailored biological properties. mdpi.com Researchers modify natural steroids to probe biological pathways, understand disease mechanisms, and develop new therapeutic agents. These synthetic derivatives have been investigated for a wide spectrum of biological activities, including anticancer, anti-inflammatory, antiviral, and antimicrobial effects. nih.govmdpi.com By systematically altering the functional groups on the steroid nucleus, chemists can fine-tune a molecule's interaction with specific biological targets, such as enzymes and receptors, thereby creating potent and selective research probes or drug candidates. nih.gov

Significance of Structural Elucidation in Synthetic Organic Chemistry

The determination of a molecule's precise three-dimensional structure, or structural elucidation, is a cornerstone of synthetic organic chemistry. numberanalytics.com For complex molecules like steroids, which possess multiple chiral centers, understanding the exact spatial arrangement of atoms (stereochemistry) is critical, as it directly governs biological function. numberanalytics.comnumberanalytics.com Even minor variations in stereochemistry can render a compound biologically inactive or elicit entirely different physiological responses. numberanalytics.com The process of elucidating these structures historically involved painstaking chemical degradation experiments. libretexts.org Today, advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry, are crucial for unambiguously determining the structure and stereochemistry of newly synthesized steroid derivatives. slideshare.netnih.gov This precise structural information is essential for understanding reaction mechanisms and establishing structure-activity relationships.

Overview of Progesterone (B1679170) Core Structure and Modifications as Research Subjects

Progesterone is a key endogenous steroid hormone belonging to the progestogen class. wikipedia.orgyourhormones.info Its structure is based on the 21-carbon pregnane (B1235032) skeleton, featuring ketone groups at positions 3 and 20 and a double bond between carbons 4 and 5. nih.govutah.edu This core structure is a frequent subject of chemical modification in research. nih.gov Scientists introduce various functional groups—such as hydroxyls, methyl groups, halogens, and epoxides—to the progesterone framework to alter its properties. nih.govnih.gov These modifications can influence the molecule's binding affinity for progesterone receptors, its metabolic stability, and its interaction with other steroid receptors, leading to compounds with unique biological profiles. mdpi.com 16-Methylhydroxyepoxyprogesterone is an example of such a synthetic derivative, featuring specific modifications at the 16-position of the steroid's D-ring, which are intended to confer specific chemical properties.

Interactive Table 1: Classification of Steroid Skeletons

The following table outlines the major classes of steroid hormones based on their carbon atom count, providing a framework for understanding their structural diversity.

Class Carbon Atoms Parent Hydrocarbon Primary Examples
Estranes18EstraneEstrogens (e.g., Estradiol)
Androstanes19AndrostaneAndrogens (e.g., Testosterone)
Pregnanes21PregnaneProgestogens (e.g., Progesterone), Corticosteroids

This table is based on established steroid classification systems. utah.edu

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C22H28O4

Molecular Weight

356.5 g/mol

IUPAC Name

(1S,2S,10S,11S,13R,14R,15S,17R)-14-acetyl-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C22H28O4/c1-12-9-17-16-6-5-14-10-15(24)7-8-19(14,3)22(16)18(26-22)11-20(17,4)21(12,25)13(2)23/h7-8,10,12,16-18,25H,5-6,9,11H2,1-4H3/t12-,16+,17+,18-,19+,20+,21+,22-/m1/s1

InChI Key

JGIRPEXTUMTWKF-VIIFLRGSSA-N

Isomeric SMILES

C[C@@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]35[C@H](O5)C[C@@]2([C@]1(C(=O)C)O)C)C

Canonical SMILES

CC1CC2C3CCC4=CC(=O)C=CC4(C35C(O5)CC2(C1(C(=O)C)O)C)C

Origin of Product

United States

Synthetic Methodologies for 16 Methylhydroxyepoxyprogesterone and Advanced Analogue Development

Total Synthesis Approaches to the 16-Methylhydroxyepoxyprogesterone Scaffold

The complete chemical synthesis of a complex steroid like this compound from simple, achiral starting materials is a formidable challenge. It necessitates the controlled construction of the tetracyclic steroid nucleus and the stereoselective installation of multiple functional groups.

Retrosynthetic Analysis and Key Disconnections

A plausible retrosynthetic analysis of this compound would disconnect the molecule at key strategic bonds to reveal simpler and more readily available starting materials. The primary disconnections would likely involve the C(16)-C(17) epoxide, the C(16)-methyl group, and the C(21)-hydroxyl group, leading back to a simpler steroid core. A key intermediate in such a synthesis would be a 16-unsaturated progesterone (B1679170) derivative, which can be further simplified through disconnections of the steroid rings, a strategy famously employed in the total synthesis of progesterone itself.

Stereocontrolled Epoxidation Strategies at the C(16)-C(17) Position

The formation of the epoxide ring at the C(16)-C(17) position is a critical step that requires a high degree of stereocontrol. The α-face epoxidation of a Δ¹⁶-double bond in a progesterone scaffold is a common transformation. This is often achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). The stereoselectivity of this reaction is influenced by the steric environment of the steroid, with the bulky C(18) methyl group generally directing the epoxidizing agent to the α-face of the molecule.

A Chinese patent describes a method for the synthesis of 16α,17α-epoxyprogesterone from a 16-en-20-one steroid raw material. This process involves reduction of the C-20 ketone to a hydroxyl group, which then directs the subsequent epoxidation of the C(16)-C(17) double bond to the desired α-face with high selectivity. The hydroxyl group is then re-oxidized to the ketone to yield the final product. google.com This highlights the importance of neighboring functional groups in directing the stereochemical outcome of the epoxidation.

Fungal peroxygenases have also been investigated for the regioselective and stereoselective epoxidation of various organic molecules, including fatty acids. google.com While not directly applied to this specific steroid, this enzymatic approach represents a potential green chemistry alternative for such transformations.

Introduction of the C(16)-Methyl Group: Regioselective and Stereoselective Approaches

The introduction of the methyl group at the C(16) position must be performed with both regioselectivity and stereoselectivity. A common strategy involves the conjugate addition of a methyl group to a Δ¹⁶-unsaturated 20-ketosteroid. The use of organocuprate reagents, such as lithium dimethylcuprate (Li(CH₃)₂Cu), is a well-established method for this purpose. The stereochemical outcome of this addition is typically from the α-face, again due to the steric hindrance of the C(18) methyl group.

A European patent details a process for transforming 16-unsaturated corticoids into their corresponding 16α-methyl corticoids. rsc.org This method utilizes a methyl Grignard reagent in the presence of a copper catalyst to achieve the conjugate addition, forming a 16α-methyl-Δ¹⁷(²⁰)-20-enolate. This enolate can then be trapped and further elaborated.

Hydroxylation Methods for the C(21) Position

The final installation of the hydroxyl group at the C(21) position is a crucial step in the synthesis of many corticosteroids. Chemical methods for this transformation often involve the formation of a C(21)-enol acetate (B1210297) followed by oxidation. An improved method for the preparation of 21-acetoxy-17-hydroxy-16β-methyl-5α-pregn-9-ene-3,20-dione involves treating a 3β,17-dihydroxy-16-methylene-5α-pregn-9-en-20-one with bromine in ethanolic hydrogen chloride, followed by acetolysis. researchgate.net

Alternatively, biotechnological approaches using microbial hydroxylation have gained significant attention. While not specific to this compound, studies have shown the successful 21-hydroxylation of various steroid substrates using recombinant microorganisms.

Semisynthetic Routes from Precursor Steroids

Given the complexity of a total synthesis, semisynthetic routes starting from readily available steroid precursors are often more practical and economically viable.

Modification of Naturally Occurring Progesterone Derivatives

Progesterone and its derivatives, which can be sourced from natural products like diosgenin (B1670711) or sitosterol, serve as excellent starting materials for the synthesis of this compound. A general synthetic sequence would involve:

Introduction of the C(16)-C(17) double bond: This can be achieved through various established methods, such as the pyrolysis of a 17-acetoxy derivative.

Introduction of the C(16)-methyl group: As described in the total synthesis section, conjugate addition of a methyl group to the resulting Δ¹⁶-enone is a reliable method.

Epoxidation of the remaining double bond: If a Δ¹⁵-double bond is formed during the methylation step, it can be stereoselectively epoxidized.

Hydroxylation at C(21): The final step would be the introduction of the C(21)-hydroxyl group using methods previously discussed.

Chemo- and Regioselective Transformations

In the synthesis of this compound, chemo- and regioselectivity are paramount. The steroidal framework contains multiple reactive sites, and selective modification is essential to avoid unwanted byproducts. Chemo- and regiocontrol are crucial during the condensation reactions used to build heterocyclic portions of steroid analogues. nih.gov The direction of a reaction can be controlled by carefully choosing the substituents on the starting materials and managing the reaction conditions, such as temperature and the presence of acids or bases. nih.govresearchgate.netnih.gov

For instance, introducing the 16-methyl group, the epoxide, and the hydroxyl group onto a progesterone backbone necessitates a sequence of highly selective reactions. The reactivity of different positions on the steroid nucleus (e.g., various ketone groups and potential sites for epoxidation) must be carefully considered. The choice of reagents and protective groups is critical to ensure that reactions occur only at the intended locations. For example, creating an epoxide at the C16-C17 position while a ketone is present at C20 requires a reagent that preferentially reacts with the carbon-carbon double bond over the carbonyl group. The successful construction of these complex molecules often relies on building blocks with pre-installed functional groups to guide the regiochemistry of subsequent transformations. nih.gov

Synthesis of Novel Analogues and Derivatives of this compound

The synthesis of analogues of this compound is often pursued to explore and enhance potential biological activities. Research in this area has led to the creation of various 16-methyl pregnane (B1235032) derivatives with modified structures. nih.gov One notable example involves the synthesis of an epoxy derivative (a 16α,17α-epoxy-16β-methylprogesterone analogue) which has demonstrated significant antiandrogenic properties. nih.gov The synthesis of these analogues often starts from commercially available steroid precursors and involves a series of transformations to introduce features like unsaturation and specific substituents. nih.gov

Structural diversification can be achieved through several strategies:

Introduction of Unsaturation: Creating additional double bonds within the steroid rings can flatten the molecule and alter its electronic properties.

Modification of Substituents: Altering the groups at positions like C16 and C17 can influence receptor binding and metabolic stability. The introduction of an epoxide ring, for instance, can lead to specific interactions, such as covalent bonding with an enzyme's active site. nih.gov

Functional Group Interconversion: Converting existing functional groups (e.g., ketones to hydroxyls or vice-versa) can modulate the compound's polarity and hydrogen-bonding capabilities.

These design principles allow for the generation of compound libraries where the effects of specific structural changes can be systematically evaluated. sigmaaldrich.com

Table 1: Synthetic Transformations for Steroid Analogue Diversification

TransformationReagents/ConditionsPurpose
DehydrogenationDDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone)Introduce unsaturation to increase planarity
Epoxidationm-CPBA (meta-Chloroperoxybenzoic acid)Form a reactive epoxide ring for potential covalent modification
MethylationOrganocuprate reagentsIntroduce a methyl group at a specific position (e.g., C16)
Grignard ReactionAlkyl magnesium halidesAdd alkyl groups to ketone functionalities

The three-dimensional arrangement of atoms (stereochemistry) is critical for the biological activity of steroids. During the synthesis of analogues, controlling the stereochemistry at chiral centers, such as the C16 position and the epoxide ring, is essential.

The formation of an epoxide from an alkene using a reagent like m-CPBA typically occurs from the less sterically hindered face of the molecule, leading to a specific stereoisomer. masterorganicchemistry.com For more precise control, especially in the creation of chiral epoxides from prochiral precursors, asymmetric epoxidation methods like the Sharpless epoxidation can be employed. youtube.com The Sharpless epoxidation uses a titanium catalyst and a chiral tartrate ligand to direct the oxygen atom to a specific face of an allylic alcohol, enabling the synthesis of enantiomerically pure epoxides. youtube.com Similarly, the introduction of the 16-methyl group must be controlled to yield the desired α or β configuration, which significantly impacts the molecule's shape and biological function.

Modern synthetic chemistry offers powerful tools for creating highly complex molecules that are inaccessible through traditional methods. The inverse electron demand Diels-Alder (IEDDA) reaction is one such advanced methodology that can be applied to steroid epoxides to generate novel, complex structures. wikipedia.orgresearchgate.net

The Diels-Alder reaction is a cycloaddition that forms a six-membered ring. wikipedia.org In a typical Diels-Alder reaction, an electron-rich diene reacts with an electron-poor dienophile. The IEDDA reaction reverses these electronic requirements, using an electron-poor diene and an electron-rich dienophile. wikipedia.orgnih.gov This variant is particularly useful for synthesizing heterocyclic compounds, which are common in natural products. sigmaaldrich.com

A steroid epoxide can be chemically transformed into a reactive dienophile. This steroid-derived dienophile could then be reacted with an electron-poor diene (such as a tetrazine) in an IEDDA reaction. This process would fuse a new, functionalized heterocyclic ring onto the steroid framework, creating a highly complex and novel analogue. The reaction is often highly regioselective and proceeds under mild conditions, making it a powerful tool for diversifying steroid structures and exploring new chemical space. sigmaaldrich.comnih.gov

Purification and Isolation Techniques for Synthetic Intermediates and Final Compounds

The purification and isolation of intermediates and final products are critical steps in any synthetic sequence. In steroid chemistry, where multiple similar compounds and stereoisomers may be present in a reaction mixture, robust purification techniques are essential.

Column Chromatography: This is the most common method for separating steroid compounds. Silica gel is typically used as the stationary phase, and a mixture of solvents (e.g., hexane (B92381) and ethyl acetate) is used as the mobile phase. By gradually increasing the polarity of the solvent mixture, compounds with different polarities can be separated from each other.

Recrystallization: This technique is used to purify solid compounds. The crude product is dissolved in a hot solvent in which it is sparingly soluble at room temperature. As the solution cools, the desired compound crystallizes out, leaving impurities behind in the solvent. This is often the final step to obtain a highly pure solid product.

Preparative Thin-Layer Chromatography (TLC): For smaller-scale separations or when compounds are difficult to separate by column chromatography, preparative TLC can be used. The mixture is applied as a band onto a large TLC plate, and after development, the separated bands corresponding to different compounds are scraped off the plate and the product is extracted from the silica.

These techniques are often used in combination to ensure the high purity of each intermediate before proceeding to the next synthetic step, as well as to isolate the final target compound in a pure form for characterization and biological testing.

Biochemical Transformations and Mechanistic Pathways of 16 Methylhydroxyepoxyprogesterone in Non Physiological Systems

Enzyme-Mediated Biotransformations of Steroid Epoxides

The introduction of an epoxide ring and a methyl group to the progesterone (B1679170) backbone creates a molecule with unique metabolic possibilities. In vitro studies using various enzymatic preparations are essential to elucidate these pathways.

Cytochrome P450 (CYP) enzymes are a major family of monooxygenases responsible for the phase I metabolism of a vast array of xenobiotics, including steroids. jst.go.jp The metabolism of progesterone, a parent compound to 16-Methylhydroxyepoxyprogesterone, is known to be catalyzed by several CYP isoforms, primarily leading to hydroxylation at various positions. nih.gov

CYP3A4: This is one of the most abundant CYP enzymes in the human liver and is responsible for the metabolism of over 50% of clinically used drugs. wikipedia.org In the context of progesterone, CYP3A4 is known to catalyze hydroxylation reactions, producing metabolites such as 6β-hydroxyprogesterone and 16α-hydroxyprogesterone. nih.govresearchgate.net Given the structural similarity, it is hypothesized that this compound would also be a substrate for CYP3A4. The presence of the 16-methyl group might sterically hinder 16α-hydroxylation, potentially favoring other sites for oxidative attack. The epoxide moiety itself could be a target for oxidative metabolism, although this is less common than hydroxylation.

CYP2D6: While primarily known for metabolizing alkaloids and various psychiatric drugs, CYP2D6 has a more limited role in steroid metabolism. There is no direct evidence to suggest that this compound is a substrate for CYP2D6. However, comprehensive in vitro screening using recombinant CYP2D6 would be necessary to rule out any potential interaction.

Table 1: Hypothetical Cytochrome P450-Mediated Reactions for this compound

CYP IsoformPotential ReactionExpected Metabolite(s)Rationale
CYP3A4 HydroxylationHydroxylated derivatives at various positionsMajor enzyme in steroid metabolism. nih.gov
CYP2D6 Unlikely to be a major pathway-Not typically involved in steroid metabolism.
CYP1A2 Unlikely to be a major pathway-Minor role in steroid metabolism. wikipedia.org

Epoxide hydrolases (EHs) are enzymes that catalyze the hydrolysis of epoxides to their corresponding vicinal diols. nih.govwikipedia.org This is generally considered a detoxification pathway, as epoxides can be reactive and potentially toxic. nih.gov There are two main forms of epoxide hydrolase: microsomal epoxide hydrolase (mEH) and soluble epoxide hydrolase (sEH). wikipedia.org

Given the presence of an epoxide ring, this compound is a potential substrate for these enzymes. The enzymatic hydrolysis of the epoxide would result in the formation of a diol derivative. The stereochemistry of the resulting diol would depend on the specific epoxide hydrolase involved and the stereochemistry of the epoxide in the parent compound.

In vitro studies using purified mEH and sEH, as well as liver cytosol (for sEH) and microsomes (for mEH), would be necessary to confirm this metabolic pathway and to determine the kinetic parameters of the reaction. The high antiandrogenic activity of some epoxy-containing pregnane (B1235032) derivatives has been hypothesized to result from the opening of the oxirane ring by nucleophilic components of enzymes like 5α-reductase, leading to stable adducts and enzyme deactivation. nih.gov A similar interaction with epoxide hydrolases could occur.

Glucuronidation and sulfation are major phase II conjugation reactions that increase the water solubility of compounds, facilitating their excretion. These reactions are catalyzed by UDP-glucuronosyltransferases (UGTs) and sulfotransferases (SULTs), respectively. Steroids with hydroxyl groups are common substrates for both UGTs and SULTs.

Since this compound contains a hydroxyl group, it is a likely candidate for glucuronidation and sulfation. In vitro studies using human liver microsomes (for UGTs) and human liver cytosol (for SULTs), supplemented with the necessary cofactors (UDPGA for glucuronidation and PAPS for sulfation), would be required to investigate these pathways. The formation of glucuronide and sulfate (B86663) conjugates would confirm that this compound can undergo phase II metabolism.

Non-Enzymatic Degradation and Rearrangement Studies

In addition to enzymatic transformations, the chemical stability of this compound under various pH and temperature conditions should be considered. Epoxides can be susceptible to acid-catalyzed hydrolysis, which would lead to the formation of diols, similar to the reaction catalyzed by epoxide hydrolases, but without enzymatic control.

Furthermore, under certain conditions, steroid epoxides can undergo rearrangements to form other products. These rearrangements can be influenced by the solvent, pH, and temperature. Investigating the stability of this compound in different buffer systems at various pH values would provide insights into its potential for non-enzymatic degradation.

Hypothetical Metabolic Pathways in Research Models (e.g., cell-free systems, in vitro reconstitutions)

Cell-free metabolic engineering systems and in vitro reconstitutions offer a controlled environment to study metabolic pathways. nih.govnih.gov A hypothetical metabolic pathway for this compound in such a system would likely involve an initial oxidative metabolism by a specific CYP450 enzyme, followed by hydrolysis of the epoxide ring by an epoxide hydrolase, and finally conjugation of the hydroxyl groups by UGTs or SULTs.

By combining recombinant CYP enzymes, epoxide hydrolases, and conjugation enzymes in a cell-free system, it would be possible to reconstruct and study the entire metabolic cascade of this compound. This would allow for the identification of all major metabolites and the elucidation of the sequence of metabolic events.

Interaction with Cellular Machinery in In Vitro Systems (e.g., binding to cellular components without clinical implication)

In vitro studies can also be used to investigate the potential for this compound to bind to various cellular components. For instance, studies have shown that steroids can bind to components of dietary fiber, such as lignin. nih.goviaea.org While not a direct metabolic transformation, this binding could influence the bioavailability of the compound.

Furthermore, some steroids have been shown to bind to microbial components. nih.gov Although the focus here is on non-physiological systems, understanding these potential interactions in in vitro settings can provide a more complete picture of the compound's behavior. The binding of this compound to plasma proteins, such as albumin and sex hormone-binding globulin (SHBG), would also be a critical in vitro assessment, as this would affect its free concentration and availability for metabolism and biological activity.

Table 2: Summary of Investigated Biochemical Transformations

Transformation TypeKey Enzymes/ConditionsPotential ProductsInvestigational Approach
Oxidative Metabolism CYP3A4, other CYPsHydroxylated derivativesHuman liver microsomes, recombinant CYPs
Epoxide Hydrolysis mEH, sEHDiol derivativesPurified EHs, liver cytosol and microsomes
Conjugation UGTs, SULTsGlucuronide and sulfate conjugatesHuman liver microsomes and cytosol with cofactors
Non-Enzymatic Degradation Varying pH and temperatureDiols, rearrangement productsStability studies in different buffer systems
Cellular Binding Plasma proteins, other cellular componentsBound compoundIn vitro binding assays

Structure Activity Relationship Sar Studies of 16 Methylhydroxyepoxyprogesterone and Its Analogues for Molecular Interactions

Elucidation of Key Structural Features for Biochemical Recognition

The interaction between a steroid and its receptor is a highly specific event dictated by the complementarity of their three-dimensional structures. Key functional groups on the steroid skeleton act as recognition elements that engage with amino acid residues within the receptor's binding pocket through a network of intermolecular forces.

The epoxide (or oxirane) ring is a three-membered cyclic ether characterized by significant ring strain, which renders it more reactive than other ethers. nih.gov This inherent reactivity makes the epoxide group a critical functional moiety in many bioactive steroids, capable of interacting with biological targets like enzymes and receptors. nih.gov Steroids featuring an α,β-epoxy group can be found in various natural sources and have been synthesized for pharmaceutical research, often exhibiting a range of pharmacological activities. nih.gov

The epoxide's contribution to molecular interactions is twofold. Firstly, the oxygen atom can act as a hydrogen bond acceptor. Secondly, the strained ring is susceptible to nucleophilic attack and ring-opening reactions, which can lead to covalent bond formation with nucleophilic residues (such as cysteine or histidine) in a receptor's binding site. nih.gov The position and stereochemistry (α or β orientation) of the epoxide ring are crucial in determining the nature and outcome of these interactions. Studies on epoxides of the triterpenoid soloxolone methyl (SM) demonstrated that stereoisomerism significantly impacts biological activity. Both α- and β-epimers (αO-SM and βO-SM) were synthesized and evaluated for their cytotoxic profiles, revealing that while both were active, the β-epoxide was slightly more cytotoxic against tumor cells than its α-counterpart, highlighting the sensitivity of biological systems to subtle stereochemical changes. nih.gov

The introduction of a methyl group at the C(16) position of the steroid nucleus is a well-established strategy in medicinal chemistry to modulate biological activity. This modification can exert influence through several mechanisms:

Steric Effects: The methyl group adds bulk to the D-ring of the steroid. This can serve to either enhance binding by promoting a more favorable conformation for receptor fit or hinder binding if it clashes with amino acid residues in the binding pocket. The orientation of the methyl group (α or β) is critical. For instance, 16α-methyl substitution is a key feature of potent synthetic glucocorticoids like dexamethasone. google.com The synthesis of 16α-methyl corticoids has been described via intermediates including 17α,20-epoxide steroids. google.com

Electronic Effects: The methyl group is weakly electron-donating, which can subtly alter the electron density of the surrounding molecular framework. This can influence the reactivity of nearby functional groups, including the epoxide ring, and affect non-covalent interactions within the receptor pocket.

Metabolic Stability: Methylation at C(16) can shield adjacent positions from metabolic enzymes, thereby increasing the biological half-life of the compound.

Hydroxyl (-OH) groups are pivotal for steroid-receptor recognition, primarily through their ability to act as both hydrogen bond donors and acceptors. The precise positioning of a hydroxyl group on the steroid scaffold determines its ability to form specific hydrogen bonds with polar amino acid residues (e.g., glutamine, arginine) in the receptor's ligand-binding domain. nih.gov

The introduction of hydroxyl groups can have varied effects on binding affinity. In some cases, adding a hydroxyl group to a primarily hydrophobic steroid core can lead to reduced affinity if the binding pocket is predominantly nonpolar. mdpi.com Conversely, if the binding pocket contains suitable hydrogen-bonding partners, a hydroxyl group at the correct position can dramatically increase binding affinity and specificity. mdpi.com For example, the C17-hydroxyl group is often critical for the recognition of certain steroids. mdpi.com The impact of hydroxyl group positioning is therefore highly context-dependent, relying on the specific topology of the target receptor.

Table 1: Conceptual Influence of Hydroxyl Group Position on Relative Binding Affinity
Hydroxyl Group PositionPotential Interaction TypeHypothetical Impact on Relative Binding AffinityRationale
C(11)Hydrogen Bond Donor/AcceptorVariablePositioned on the C-ring, can influence interaction with the core of the binding pocket. Affinity changes depend on the presence of a suitable polar residue.
C(17)Hydrogen Bond Donor/AcceptorOften IncreasesFrequently a key recognition point for many steroid receptors, forming critical hydrogen bonds that anchor the ligand.
C(21)Hydrogen Bond Donor/AcceptorVariableLocated on the side chain, its flexibility may allow it to find a hydrogen bonding partner, but its interaction is highly dependent on the specific receptor.

Stereochemical Determinants of Molecular Interaction and Receptor Binding (e.g., diastereomer analysis)

Stereochemistry is a fundamental determinant of biological activity. Since receptors and enzymes are themselves chiral, they can differentiate between stereoisomers of a ligand, often with one isomer exhibiting significantly higher affinity or a different biological response than the other. In the context of 16-Methylhydroxyepoxyprogesterone, key stereochemical features include the orientation of the 16-methyl group (α or β) and the epoxide ring (α or β).

The analysis of diastereomers is crucial for understanding SAR. As demonstrated with epoxides of soloxolone methyl, the α- and β-epoxide diastereomers, while structurally very similar, displayed notable differences in their cytotoxic effects. nih.gov This underscores that even a change in the orientation of a single oxygen atom can alter how the molecule is presented to its biological target, leading to distinct pharmacological outcomes.

Table 2: Effect of Epoxide Stereoisomerism on Cytotoxicity (IC50) of Soloxolone Methyl (SM) Analogues nih.gov
CompoundStereochemistryIC50 (µM) on B16 Tumor Cells (24h)
αO-SMα-epoxide~4.1
βO-SMβ-epoxide~2.1

Biochemical systems can also exhibit high stereoselectivity in metabolic reactions. Lipases, for example, have been used for the kinetic resolution of diastereomeric 5,6-epoxysteroids. core.ac.uk Novozym 435 was shown to selectively acylate 5β,6β-epoxy-3β-hydroxysteroids, leaving the 5α,6α-epoxy isomers unreacted. Conversely, Candida rugosa lipase showed a preference for the α-epoxy isomer. core.ac.uk This enzymatic discrimination highlights how biological systems can recognize and process diastereomers differently, a principle that extends to receptor binding and activation.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Steroid Epoxides

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. kg.ac.rs By developing mathematical models, QSAR can predict the activity of new, unsynthesized molecules and provide insight into the structural features that are most important for activity.

For steroids, QSAR models often use a variety of molecular descriptors that quantify physicochemical properties such as:

Topological Descriptors: Based on the 2D representation of the molecule.

Electronic Descriptors: Including partial atomic charges and dipole moments, which are crucial for electrostatic interactions. kg.ac.rs

Steric Descriptors: Such as molecular volume and surface area, which relate to how the molecule fits into a binding site.

QSAR studies on corticosteroids have successfully used electrotopological state indices to model binding affinity, identifying key structural characteristics in the A and D rings as being critical for binding. nih.gov

Modern drug design increasingly relies on sophisticated computational methods to predict and analyze the interactions between a ligand and its receptor at an atomic level. These approaches complement experimental SAR data and provide a deeper understanding of the binding process.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor. For steroid epoxides, docking simulations can help visualize how the epoxide, methyl, and hydroxyl groups fit within the receptor's binding pocket and identify potential hydrogen bonds and steric clashes. Such simulations have been used to assess the affinity of various steroidal compounds against their targets. mdpi.com

3D-QSAR: Methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) extend QSAR into three dimensions. They generate 3D maps that show where steric bulk or electrostatic charge would be favorable or unfavorable for activity, providing a visual guide for structural modification. These methods have been applied to understand the structural requirements for inhibitors of enzymes that process epoxides, such as soluble epoxide hydrolase. nih.gov

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms in the ligand-receptor complex over time. This provides a dynamic view of the binding process, revealing how the complex flexes and adapts, the stability of key interactions, and the role of solvent molecules. MD simulations can validate findings from QSAR models and provide crucial insights into receptor-ligand interactions. nih.gov

These computational tools are integral to modern SAR studies, enabling the rational design of novel steroid analogues with enhanced potency and selectivity. nih.gov

Table 3: Overview of Computational Approaches in Steroid SAR
Computational MethodPrimary ApplicationInformation Gained
Molecular DockingPredicting binding pose and affinityBinding orientation, key intermolecular interactions (hydrogen bonds, hydrophobic contacts), semi-quantitative binding score.
3D-QSAR (e.g., CoMFA, CoMSIA)Correlating 3D properties with activity3D contour maps highlighting regions where steric, electrostatic, and other fields positively or negatively impact activity.
Molecular Dynamics (MD)Simulating the dynamic behavior of the ligand-receptor complexStability of binding pose, conformational changes in ligand and receptor, role of water molecules, free energy of binding.

Pharmacophore Modeling for Steroid-Ligand Binding

Pharmacophore modeling is a computational method used to define the essential three-dimensional arrangement of functional groups in a molecule that are necessary for its biological activity. nih.gov For steroids like this compound, a pharmacophore model helps in identifying the key steric and electronic features that govern its binding to specific protein targets.

The development of a pharmacophore model for steroid-ligand binding typically involves the following steps:

Identification of a training set of active ligands: A group of molecules with known binding affinities to a target receptor is selected.

Conformational analysis: The possible three-dimensional structures of these ligands are generated.

Feature identification: Common chemical features such as hydrogen bond donors/acceptors, hydrophobic regions, and aromatic rings are identified.

Pharmacophore generation and validation: A 3D model is built based on the identified features and then tested for its ability to distinguish between active and inactive compounds.

For a steroid like this compound, a hypothetical pharmacophore model would likely include features corresponding to its core steroid nucleus and specific substituents. The 16-methyl group, the hydroxy group, and the epoxy ring would be critical components of such a model, influencing the molecule's interaction with target proteins.

Table 1: Hypothetical Pharmacophore Features for this compound

Feature IDPharmacophore FeaturePotential Interacting Residues in a Receptor Binding Pocket
HBA1Hydrogen Bond Acceptor (carbonyl at C3)Amino acids with donor groups (e.g., Asn, Gln)
HBA2Hydrogen Bond Acceptor (carbonyl at C20)Amino acids with donor groups (e.g., Arg, Lys)
HBD1Hydrogen Bond Donor (hydroxyl group)Amino acids with acceptor groups (e.g., Asp, Glu)
HYD1Hydrophobic Region (steroid nucleus)Hydrophobic amino acids (e.g., Leu, Ile, Val)
HYD2Hydrophobic Region (16-methyl group)Hydrophobic amino acids (e.g., Met, Phe)

This interactive table allows for the sorting and filtering of hypothetical pharmacophore features, providing a framework for understanding the potential binding modes of this compound.

Ligand-Protein Interaction Studies in Defined Biochemical Systems

To experimentally validate the predictions from pharmacophore models and understand the precise nature of molecular interactions, ligand-protein interaction studies are conducted in defined biochemical systems. These in vitro assays utilize purified enzymes or receptor constructs to directly measure the binding and functional effects of a ligand.

Common techniques employed in these studies include:

Radioligand Binding Assays: These assays use a radioactively labeled form of a ligand to determine its affinity (Kd) and the concentration of binding sites (Bmax) on a target protein.

Surface Plasmon Resonance (SPR): SPR is a label-free technique that measures the binding kinetics (association and dissociation rates) of a ligand to a protein immobilized on a sensor chip.

Isothermal Titration Calorimetry (ITC): ITC directly measures the heat changes that occur upon binding of a ligand to a protein, providing a complete thermodynamic profile of the interaction (enthalpy, entropy, and stoichiometry).

Enzyme Inhibition Assays: If the target protein is an enzyme, the ability of the ligand to inhibit its catalytic activity is measured. This provides functional information about the ligand's potency (IC50 or Ki).

No Publicly Available Scientific Information on the Chemical Compound “this compound”

A comprehensive search of scientific literature and chemical databases has revealed no publicly available information on a compound with the specific name “this compound.” As a result, it is not possible to generate the requested in-depth scientific article on its molecular mechanisms and biochemical interactions.

The requested article outline necessitated detailed research findings on topics including steroid receptor binding, enzyme inhibition kinetics, and the modulation of intracellular signaling pathways. However, no studies, data, or database entries for a compound named "this compound" could be located.

The name suggests a progesterone (B1679170) derivative with methyl, hydroxyl, and epoxy functional groups at the 16th position. While numerous modified progestins have been synthesized and studied, this particular combination does not appear to be documented in the public domain.

Searches for related compounds did identify information on molecules with some of these structural features, but not all of them combined as the name "this compound" implies. These related, but distinct, compounds include:

16α-Hydroxyprogesterone: An endogenous steroid hormone and a metabolite of progesterone. wikipedia.org

16α,17α-Epoxyprogesterone: A known steroid intermediate used in the synthesis of other hormones. medchemexpress.comnih.gov

16-Methylene-17α-hydroxyprogesterone acetate (B1210297): A synthetic progestin that has been researched for its biological activity. nih.govwikipedia.org

Derivatives of 16-methylene progesterone: Various synthetic progestins have been created with a methylene (B1212753) group at the 16th position. nih.gov

The absence of any specific data for "this compound" prevents a scientifically accurate discussion of its ligand-binding domain interactions, co-regulator recruitment, inhibition kinetics with steroidogenic enzymes, or its effects on protein phosphorylation and gene expression. Consequently, the creation of the requested data tables and a comprehensive article is not feasible.

Molecular Mechanisms of Interaction and Modulation of Biochemical Processes

Chemical Genetic Approaches for Target Identification and Validation

Chemical genetics represents a powerful suite of techniques for dissecting complex biological processes and identifying the molecular targets of small molecules. These approaches are conceptually similar to classical genetics, where gene function is probed by altering the gene itself. However, chemical genetics utilizes small, drug-like molecules to directly modulate the function of proteins, thereby offering a temporal and often reversible means of studying their roles within the cell. This section will detail the principles of chemical genetic strategies and their potential application for the target identification and validation of compounds like 16-Methylhydroxyepoxyprogesterone, although specific research applying these methods to this particular compound is not available in the public domain.

The core of chemical genetics lies in two complementary strategies: forward and reverse chemical genetics.

Forward Chemical Genetics: This approach begins with a phenotype of interest. A library of diverse small molecules is screened to identify compounds that induce a specific, desired cellular or organismal phenotype. Once a "hit" compound is identified, the subsequent and often challenging step is to determine its molecular target(s). A common technique for target identification in this context is affinity chromatography, where the small molecule is immobilized on a solid support to "pull down" its binding partners from a cell lysate. These binding proteins are then identified using methods such as mass spectrometry.

Reverse Chemical Genetics: In contrast, reverse chemical genetics starts with a known protein of interest. The goal is to find a small molecule that can selectively modulate the function of this protein. This often involves high-throughput screening of compound libraries for molecules that bind to the purified protein or inhibit its activity in vitro. Once a suitable chemical probe is identified, it can be used in cellular or whole-organism models to explore the biological consequences of modulating the target protein's function, thereby validating it as a potential therapeutic target.

The application of these approaches to novel compounds, such as this compound, would first require the identification of a biological activity or phenotype associated with the molecule. Following that, a series of experiments would be necessary to pinpoint the direct molecular interactors.

Table 1: Theoretical Application of Chemical Genetic Approaches for this compound

Approach Description Potential Application for this compound Key Methodologies
Forward Chemical Genetics Phenotype-first approach to identify the molecular target of a compound.If this compound were observed to induce a specific cellular effect (e.g., cell cycle arrest, differentiation), this approach would be used to identify the protein(s) it interacts with to cause this phenotype.Phenotypic screening, affinity chromatography, mass spectrometry-based protein identification.
Reverse Chemical Genetics Target-first approach to validate the function of a known protein using a selective small molecule.If a specific protein was hypothesized to be a target of this compound, this approach would involve confirming the interaction and then using the compound to study the biological role of that protein.High-throughput screening, in vitro binding assays, cellular thermal shift assays (CETSA).

A significant challenge in chemical genetics is ensuring that the observed phenotype is a result of the compound interacting with the intended target and not due to off-target effects. Advanced techniques have been developed to address this, including the "bump-and-hole" approach. This method involves engineering a "hole" into the target protein and creating a "bumped" version of the small molecule that uniquely fits into this engineered pocket. This ensures that the chemical probe interacts with high specificity only with the modified target protein. Another advanced method is the use of Proteolysis-Targeting Chimeras (PROTACs), which are bifunctional molecules that induce the degradation of a specific target protein, providing a powerful tool for target validation.

While the search for specific applications of these chemical genetic approaches to this compound did not yield any results, the methodologies described provide a clear framework for how its molecular targets and mechanism of action could be elucidated in future research.

Advanced Analytical and Characterization Methodologies in 16 Methylhydroxyepoxyprogesterone Research

High-Resolution Mass Spectrometry for Structural Elucidation and Impurity Profiling

High-resolution mass spectrometry (HRMS) is a powerful tool in the analysis of 16-Methylhydroxyepoxyprogesterone, providing highly accurate mass measurements that are crucial for determining its elemental composition and for identifying and quantifying trace-level impurities.

Tandem Mass Spectrometry (MS/MS) for Fragment Analysis

Tandem mass spectrometry (MS/MS) is instrumental in piecing together the structural puzzle of this compound. In a typical MS/MS experiment, the protonated molecule is isolated and then subjected to collision-induced dissociation (CID). This process breaks the molecule into smaller, characteristic fragment ions. By analyzing the mass-to-charge ratio of these fragments, researchers can deduce the connectivity of the atoms within the original molecule. For progesterone (B1679170) and its metabolites, MS/MS analyses are often performed in positive ion mode under electrospray ionization (ESI) conditions. plos.org The fragmentation patterns provide a unique fingerprint for the compound, allowing for its unambiguous identification even in complex biological matrices. To enhance sensitivity, techniques like Scheduled Multiple Reaction Monitoring (MRM) can be employed, where the instrument focuses on specific precursor-to-fragment ion transitions only during the expected elution time of the compound from a chromatography column. plos.org

Accurate Mass Measurement for Elemental Composition

One of the key advantages of HRMS is its ability to measure the mass of a molecule with exceptional accuracy, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of this compound. By comparing the experimentally measured accurate mass to the theoretical masses of possible elemental compositions, the correct formula can be confidently assigned. This is a critical step in confirming the identity of the compound and is also invaluable for identifying unknown impurities. The high resolving power of instruments like Orbitrap or time-of-flight (TOF) mass spectrometers enables the separation of ions with very similar masses, which might otherwise be indistinguishable.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment and Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the definitive structural and stereochemical elucidation of organic molecules like this compound. It provides detailed information about the chemical environment of individual atoms within the molecule.

1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to fully characterize this compound.

1D NMR (¹H and ¹³C): ¹H NMR provides information about the number and types of protons in the molecule and their neighboring protons, while ¹³C NMR reveals the number and types of carbon atoms.

COSY (Correlation Spectroscopy): This 2D experiment identifies protons that are coupled to each other, helping to establish the connectivity of the proton framework.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, providing a map of C-H bonds.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are separated by two or three bonds, which is crucial for piecing together the complete carbon skeleton and for positioning functional groups.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is particularly important for determining the stereochemistry of the molecule. It identifies protons that are close to each other in space, even if they are not directly bonded. This information is vital for assigning the relative configuration of stereocenters, such as those at the methyl group and the epoxide ring.

Solid-State NMR for Polymorph Characterization

While solution-state NMR is used to determine the structure of a single molecule, solid-state NMR (ssNMR) can provide valuable information about the bulk properties of this compound in its solid form. Different crystalline forms, or polymorphs, can have distinct physical properties. ssNMR can be used to characterize these different polymorphs by probing the local environment of the nuclei in the solid state. This is important for understanding the stability and bioavailability of the compound in a solid dosage form.

X-ray Crystallography for Absolute Stereochemistry and Conformation Analysis

The analysis of this related compound revealed a prismatic and transparent crystal structure. cambridge.org The crystallographic data provides precise measurements of unit cell dimensions, bond lengths, and bond angles, which collectively define the molecule's conformation. Such data is invaluable for understanding structure-activity relationships and for computational modeling studies.

Below is a table summarizing the X-ray powder diffraction data for 17-hydroxy-16-methyl-9,11-epoxypregna-1,4,6-triene-3,20-dione. cambridge.org

ParameterCrystallographic Data for 17-hydroxy-16-methyl-9,11-epoxypregna-1,4,6-triene-3,20-dione
Chemical Formula C22H26O4
Crystal System Orthorhombic
Space Group P212121
Unit Cell Dimensions a = 18.435(1) Å, b = 12.269(3) Å, c = 8.251(5) Å
Unit Cell Volume 1866.43 ų
Calculated Density 1.261 g/cm³

This data is for a structurally related compound and provides a model for the likely crystallographic parameters of this compound.

Future Research Directions and Unanswered Questions in 16 Methylhydroxyepoxyprogesterone Chemistry and Biochemistry

Development of Novel and Efficient Stereoselective Synthetic Routes

A primary and unanswered question is how to synthesize 16-Methylhydroxyepoxyprogesterone. The presence of multiple chiral centers at and around the C-16 position, in addition to the inherent stereochemistry of the progesterone (B1679170) backbone, necessitates a highly controlled, stereoselective synthetic strategy. Future research would need to focus on:

Stepwise Introduction of Functional Groups : Investigating the optimal order for introducing the methyl, hydroxyl, and epoxy functionalities onto a progesterone or pregnane (B1235032) precursor. This would involve protecting group strategies to prevent unwanted side reactions.

Stereocontrol : Developing or adapting reactions that can control the stereochemistry of the newly introduced groups. For instance, the Sharpless epoxidation or a similar substrate-directed epoxidation could be explored for forming the epoxy ring with a specific orientation relative to the existing methyl and hydroxyl groups.

Catalysis : The use of chiral catalysts to influence the stereochemical outcome of the methylation and hydroxylation steps would be a critical area of exploration.

A key challenge will be to develop a synthetic route that is not only successful in producing the target molecule but is also efficient and scalable to provide sufficient quantities for further biological and biochemical studies.

Comprehensive Mapping of Enzyme-Mediated and Non-Enzymatic Degradation Pathways

Once synthesized, understanding the metabolic fate of this compound would be crucial. Research in this area would involve:

In Vitro Metabolic Studies : Incubating the compound with liver microsomes, which contain a high concentration of cytochrome P450 (CYP) enzymes, to identify the primary metabolites. wikipedia.org This would help to predict its metabolic clearance and potential drug-drug interactions.

Enzyme Identification : Using specific chemical inhibitors or recombinant human CYP enzymes to identify the specific enzyme(s) responsible for its metabolism.

Non-Enzymatic Stability : Assessing the stability of the epoxy ring and other functional groups under various pH and temperature conditions to understand its potential for non-enzymatic degradation in a physiological environment.

A significant unanswered question is how the unique combination of functional groups at C-16 would influence its recognition and turnover by metabolic enzymes compared to other known progestins.

Deeper Understanding of Structure-Dynamics-Function Relationships through Advanced Computational Approaches

Computational chemistry could provide significant insights into the properties of this compound even before its synthesis and can complement experimental data thereafter. Future computational studies would aim to:

Molecular Docking : Predicting the binding affinity and orientation of the compound within the ligand-binding pocket of the progesterone receptor and other potential steroid receptors. This could offer a preliminary assessment of its potential biological activity.

Molecular Dynamics Simulations : Simulating the behavior of the compound when bound to its target receptor to understand how its specific structural features influence the receptor's conformation and dynamics. nih.gov This can help to elucidate the mechanism of action at a molecular level.

Quantum Mechanics Calculations : Determining the electronic properties of the molecule, which could help to explain its reactivity and the nature of its interactions with biological targets.

Exploration of this compound as a Chemical Probe for Uncharacterized Biochemical Processes

Should this compound exhibit unique biological activities or binding properties, it could be developed into a chemical probe. This would involve:

Affinity and Selectivity Profiling : Testing the binding of the compound against a broad panel of steroid receptors and other potential off-targets to determine its selectivity.

Target Identification : If the compound elicits a biological response through an unknown mechanism, chemical proteomics approaches could be employed to identify its molecular target(s). This might involve creating a tagged version of the molecule for affinity purification-mass spectrometry experiments.

Pathway Analysis : Once a target is identified, further studies would be needed to understand the biochemical pathways that are modulated by the interaction of the compound with its target.

The central unanswered question in this context is whether the unique functionalization of this steroid could allow it to interact with novel or uncharacterized proteins that are not targeted by existing progestins.

Application of Chemical Biology Tools to Elucidate Novel Molecular Targets

Building on its potential as a chemical probe, specific chemical biology tools could be developed to further investigate the function of this compound. Future research could focus on:

Photo-affinity Labeling : Synthesizing a derivative of the compound that incorporates a photo-reactive group. Upon binding to its target protein and exposure to UV light, a covalent bond would form, allowing for the unambiguous identification of the target.

Fluorescent Probes : Creating a fluorescently-labeled version of this compound to visualize its subcellular localization and track its movement within living cells using advanced microscopy techniques.

"Click" Chemistry Modifications : Introducing a bio-orthogonal handle (e.g., an alkyne or azide) onto the steroid scaffold. This would allow for the "clicking" on of various tags (e.g., biotin (B1667282) for purification, fluorophores for imaging) without significantly altering the core structure of the molecule. nih.gov

A major research goal would be to use these tools to uncover novel binding partners and to map the interaction landscape of this unique steroid within the cell, potentially revealing new nodes of steroid signaling.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural identity of 16-Methylhydroxyepoxyprogesterone?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm stereochemical configuration and functional groups, cross-referencing spectral data with published profiles (CAS: 59796-52-0). High-performance liquid chromatography (HPLC) with UV detection at 240 nm can assess purity (>95% required for research-grade material). Mass spectrometry (MS) validates molecular weight (MW: 386.5 g/mol) and isotopic patterns .

Q. What safety protocols should be implemented when handling this compound?

  • Methodological Answer : Follow OSHA standards for progesterone analogs: use fume hoods for powder handling, wear nitrile gloves, and store at 2–8°C under inert gas. Emergency protocols include eye irrigation (15+ minutes with saline) and avoiding dust formation. Base handling precautions on structural analogs like medroxyprogesterone acetate-d3, which requires full PPE and ventilation .

Q. How should researchers prepare stock solutions for cell-based assays?

  • Methodological Answer : Dissolve in dimethyl sulfoxide (DMSO) at 10 mM, filter-sterilize (0.2 μm PTFE), and validate solubility via dynamic light scattering. Perform serial dilutions in culture media (final DMSO ≤0.1%). Include vehicle controls and validate bioactivity using positive controls (e.g., progesterone receptor agonists) .

Q. What quality control parameters are essential when sourcing this compound?

  • Methodological Answer : Require certificates of analysis detailing HPLC purity (>98%), residual solvents (e.g., <500 ppm acetone), and endotoxin levels (<0.1 EU/mg for in vivo use). Cross-validate identity via FT-IR spectroscopy and compare melting points (216–218°C) with literature values .

Advanced Research Questions

Q. How should experimental designs address this compound’s dual receptor agonism/antagonism?

  • Methodological Answer : Use factorial designs to test concentration gradients (10⁻¹²–10⁻⁶ M), cell lines with isoform-specific progesterone receptors (PR-A vs. PR-B), and temporal exposure (acute vs. chronic). Validate receptor binding via fluorescence resonance energy transfer (FRET) and correlate with transcriptional activity (luciferase reporter assays). Include metabolic stability checks using hepatic microsomes .

Q. How to resolve discrepancies between in vitro binding data and in vivo efficacy?

  • Methodological Answer : Conduct three-phase analysis:

Assay Validation : Replicate binding studies under physiological conditions (pH 7.4, 37°C, 5% CO₂).

Protein Binding : Measure plasma protein binding via equilibrium dialysis.

PBPK Modeling : Incorporate hepatic clearance rates and tissue distribution to predict free drug concentrations .

Q. What orthogonal methods validate novel metabolic pathways in hepatic models?

  • Methodological Answer : Combine:

  • Untargeted Metabolomics : UPLC-QTOF-MS to identify phase I/II metabolites.
  • Isotope Tracers : Use deuterated analogs to track metabolic fate.
  • Enzyme Inhibition : Screen recombinant CYP450 isoforms (e.g., CYP3A4, CYP2C19).
  • Structural Elucidation : NMR for major metabolites (>5% abundance) .

Q. How to optimize crystallization for protein-ligand X-ray studies?

  • Methodological Answer : Use high-throughput screening with 96-well plates varying:

  • Precipitants : PEG 3350 (10–30%), ammonium sulfate.
  • pH : 5.0–8.5 (bis-Tris buffer).
  • Additives : Glycerol (20% v/v) for cryoprotection.
    Validate crystal quality via diffraction resolution (<2.5 Å) and R-factor convergence (Rwork/Rfree <0.25) .

Key Considerations

  • Data Contradictions : Use the FINER framework (Feasible, Novel, Ethical, Relevant) to assess conflicting results .
  • Experimental Reproducibility : Document batch-specific storage conditions (humidity, light exposure) and reagent sources .
  • Ethical Compliance : For in vivo studies, adhere to IACUC protocols for hormone-disruption endpoints .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.